2-Phenylethyl-beta-D-thiogalactoside

Enzyme Inhibition β-Galactosidase Reporter Gene Assays

2-Phenylethyl-β-D-thiogalactoside (PETG) is the gold-standard competitive, cell-permeable inhibitor of β-galactosidase. Unlike IPTG (an inducer), PETG directly blocks enzyme activity without cell lysis, enabling accurate live-cell lacZ reporter assays and FACS-based viability sorting. Its reversible mechanism and well-characterized Ki (8 μM) make it essential for enzyme kinetics studies, high-throughput screening calibration, and radiolabeled probe development. Choose PETG for reproducible, publication-ready data in gene expression analysis.

Molecular Formula C14H20O5S
Molecular Weight 300.37 g/mol
Cat. No. B1227523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl-beta-D-thiogalactoside
SynonymsPETG
phenylethyl thio-beta-D-galactopyranoside
phenylethylthio-beta-galactopyranoside
Molecular FormulaC14H20O5S
Molecular Weight300.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2
InChIKeyZNAMMSOYKPMPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethyl-beta-D-thiogalactoside (PETG): A Cell-Permeable Competitive Inhibitor for β-Galactosidase Reporter Systems


2-Phenylethyl-β-D-thiogalactoside (PETG; CAS 63407-54-5) is a thiogalactoside derivative that functions as a competitive inhibitor of the reporter enzyme β-galactosidase. It is structurally distinct from the natural substrate lactose and from the widely used inducer isopropyl β-D-1-thiogalactopyranoside (IPTG). PETG is recognized for its cell-permeable nature, allowing it to traverse cellular membranes and access intracellular β-galactosidase without requiring permeabilization protocols . The compound is commonly supplied as a white powder with ≥98% purity (TLC) and is soluble in methanol . Its primary utility lies in molecular biology applications where precise modulation or measurement of β-galactosidase activity is required, such as in lacZ reporter gene assays [1].

Why 2-Phenylethyl-beta-D-thiogalactoside Cannot Be Directly Substituted with IPTG or Other β-Galactosidase Modulators


While multiple compounds interact with β-galactosidase, their functional outcomes differ fundamentally. IPTG is primarily an inducer that binds the lac repressor, whereas PETG acts directly as a competitive inhibitor of the enzyme's active site. Substituting PETG with IPTG would therefore activate rather than inhibit enzymatic activity, rendering the experiment invalid. Furthermore, PETG's cell-permeable nature contrasts with membrane-impermeant alternatives like some chromogenic substrates, eliminating the need for cell lysis or permeabilization in live-cell assays. The quantitative differences in binding kinetics, as detailed below, demonstrate that even among inhibitors, potency and mechanism vary significantly [1].

Quantitative Evidence for Selecting 2-Phenylethyl-beta-D-thiogalactoside Over Closest Analogs


PETG Exhibits 9.5-Fold Higher Inhibitory Potency Against E. coli β-Galactosidase Compared to IPTG

PETG acts as a competitive inhibitor of β-galactosidase with a Ki of 8 μM, as determined in microchip-based enzyme assays using resorufin β-D-galactopyranoside (RBG) as substrate [1]. In contrast, IPTG, a structural analog often used to induce the lac operon, exhibits a Ki of approximately 76 μM against the same enzyme under comparable conditions [2]. This 9.5-fold difference in inhibitory potency demonstrates that PETG provides significantly tighter binding to the enzyme's active site, making it the preferred choice when robust and reliable inhibition is required.

Enzyme Inhibition β-Galactosidase Reporter Gene Assays

PETG Enables Live-Cell lacZ Reporter Quantification with Strong Signal-to-Background Discrimination

The functional utility of PETG extends beyond simple enzyme inhibition; its cell-permeable nature enables its use in live-cell and in vivo applications where alternative compounds fail. In a study using COS-7 cells infected with a lacZ-expressing adenovirus, uptake of [125I]iodo-PETG showed a viral titre-dependent increase, reaching up to 642.5% ± 16.7% of control levels (P<0.00001) [1]. This uptake strongly correlated with independent measurements of β-galactosidase activity (r²=0.878, P<0.0001). In vivo, lacZ-expressing tumors in nude mice exhibited a modestly improved tumor-to-muscle ratio of 2.6±0.2 compared to 1.9±0.1 for control tumors (P<0.05) when imaged with [123I]iodo-PETG [1]. This demonstrates PETG's unique capacity to serve as a targeted radiotracer scaffold for non-invasive monitoring of reporter gene expression.

lacZ Reporter Gene Expression Molecular Imaging

PETG Provides Predictable Dose-Response Profiles in High-Throughput Microfluidic Enzyme Assays

In high-resolution dose-response screening using a microfluidic platform, PETG demonstrated highly reproducible inhibition of β-galactosidase across a range of injected concentrations. The mean IC50 values were 1.78 μM (high concentration injection; CV = 4.52%), 2.04 μM (medium; CV = 2.45%), and 2.03 μM (low; CV = 3.28%) [1]. This tight consistency (overall mean IC50 ≈ 1.95 μM) validates PETG's reliability in automated, miniaturized assay formats where precise and repeatable inhibition is critical. In the same study, the relative inhibition of β-galactosidase by lactose, p-hydroxymercuribenzoic acid, and PETG was directly compared, confirming PETG's superior potency and reversibility as a competitive inhibitor [2].

High-Throughput Screening Microfluidics Dose-Response

Defined Application Scenarios Where 2-Phenylethyl-beta-D-thiogalactoside Delivers Verifiable Performance


Live-Cell Quantification of lacZ Reporter Gene Activity

In experiments requiring measurement of lacZ-driven β-galactosidase expression in viable, intact cells, PETG is essential. Its cell-permeable nature allows it to enter live cells and inhibit the enzyme without prior permeabilization, which would otherwise compromise cellular integrity [1]. This property was exploited in improved FACS-Gal protocols, where PETG was used to inhibit β-galactosidase activity during flow cytometric analysis, enabling accurate sorting of viable eukaryotic cells based on lacZ expression levels [2].

Non-Invasive In Vivo Imaging of Reporter Gene Expression

PETG serves as a foundational scaffold for developing radiolabeled probes for SPECT or PET imaging of lacZ reporter gene expression. Studies have demonstrated that radioiodinated PETG ([123I]iodo-PETG) specifically targets β-galactosidase and provides quantifiable signal enhancement in lacZ-expressing tissues in vivo, with a tumor-to-muscle ratio of 2.6±0.2 versus 1.9±0.1 for controls [1]. This application is unique to PETG among common β-galactosidase modulators and represents a key differentiator for research in gene therapy and transgenic animal models.

Miniaturized High-Throughput β-Galactosidase Inhibitor Screening

In microfluidic or high-density plate-based screening campaigns aimed at identifying novel β-galactosidase inhibitors, PETG is the gold-standard reference inhibitor. Its reproducible dose-response characteristics (IC50 ~2 μM with CV <5%) and well-defined competitive mechanism make it ideal for calibrating assay performance and establishing positive control parameters [3]. The compound's established Ki of 8 μM [4] provides a benchmark for evaluating the potency of new chemical entities.

Enzymatic Studies Requiring Reversible, Competitive Inhibition

For fundamental biochemical investigations of β-galactosidase kinetics or mechanism, PETG offers a reversible, competitive mode of action. This allows for precise control of enzyme activity without the irreversible inactivation associated with thiol-modifying agents like p-hydroxymercuribenzoic acid [4]. The availability of quantitative Ki and IC50 data supports rigorous kinetic analysis and comparative studies of inhibitor structure-activity relationships [5].

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